

# An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (3-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1335183

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of **(3-Methylpiperidin-1-yl)acetic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data, outlines a plausible synthetic methodology, and presents visualizations of the molecular structure and a conceptual synthetic pathway.

## Physicochemical Properties

**(3-Methylpiperidin-1-yl)acetic acid**, a substituted piperidine derivative, possesses a unique set of properties relevant to its potential applications in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.

| Property                | Value  | Source     |
|-------------------------|--|------------|
| Molecular Weight        | 157.21 g/mol                                   | PubChem[1] |
| Molecular Formula       | C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> | PubChem[1] |
| CAS Number              | 883542-90-3                                    | PubChem[1] |
| IUPAC Name              | 2-(3-methylpiperidin-1-yl)acetic acid          | PubChem[1] |
| Canonical SMILES        | <chem>CC1CCCN(C1)CC(=O)O</chem>                | PubChem[1] |
| InChI Key               | FVULGLRBNFRVTR-UHFFFAOYSA-N                    | PubChem[1] |
| Exact Mass              | 157.110278721 Da                               | PubChem[1] |
| XLogP3                  | -1.1   | PubChem[1] |
| Rotatable Bond Count    | 2  | PubChem[1] |
| Polar Surface Area      | 40.5 Å <sup>2</sup>                            | PubChem[1] |
| Hydrogen Bond Donors    | 1  | PubChem[1] |
| Hydrogen Bond Acceptors | 3  | PubChem[1] |

## Conceptual Synthetic Protocol

While a specific, peer-reviewed experimental protocol for the synthesis of **(3-Methylpiperidin-1-yl)acetic acid** was not identified in the literature search, a standard synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the N-alkylation of 3-methylpiperidine with a two-carbon electrophile containing a carboxylic acid or a precursor group.

Objective: To synthesize **(3-Methylpiperidin-1-yl)acetic acid** from 3-methylpiperidine.

Proposed Method: Nucleophilic Substitution

This protocol involves the reaction of 3-methylpiperidine with an ethyl haloacetate followed by hydrolysis of the resulting ester.

#### Materials:

- 3-Methylpiperidine
- Ethyl bromoacetate (or ethyl chloroacetate)
- A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
- Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)
- Sodium hydroxide or potassium hydroxide
- Water
- Ethanol or Methanol
- Hydrochloric acid
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)

#### Procedure:

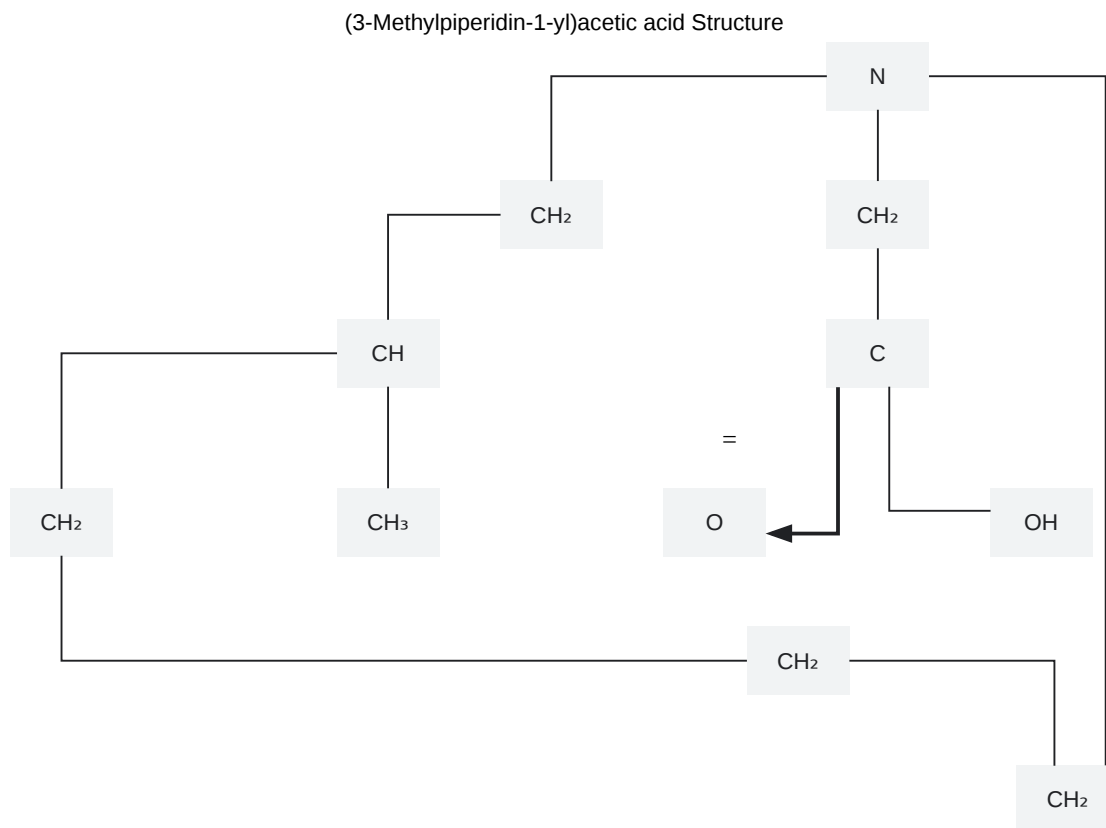
- N-Alkylation:
  - In a round-bottom flask, dissolve 3-methylpiperidine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
  - Stir the mixture at room temperature.
  - Add ethyl bromoacetate (1.1 equivalents) dropwise to the stirring solution.
  - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
  - Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (3-methylpiperidin-1-yl)acetate.
- Purify the crude ester using flash column chromatography if necessary.
- Ester Hydrolysis:
  - Dissolve the purified ethyl (3-methylpiperidin-1-yl)acetate in a mixture of ethanol and water.
  - Add an aqueous solution of sodium hydroxide (2.0 equivalents).
  - Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.
  - Once the hydrolysis is complete, remove the ethanol under reduced pressure.
  - Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the dropwise addition of hydrochloric acid.
  - The product, **(3-Methylpiperidin-1-yl)acetic acid**, may precipitate out of the solution. If it remains dissolved, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization: The final product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

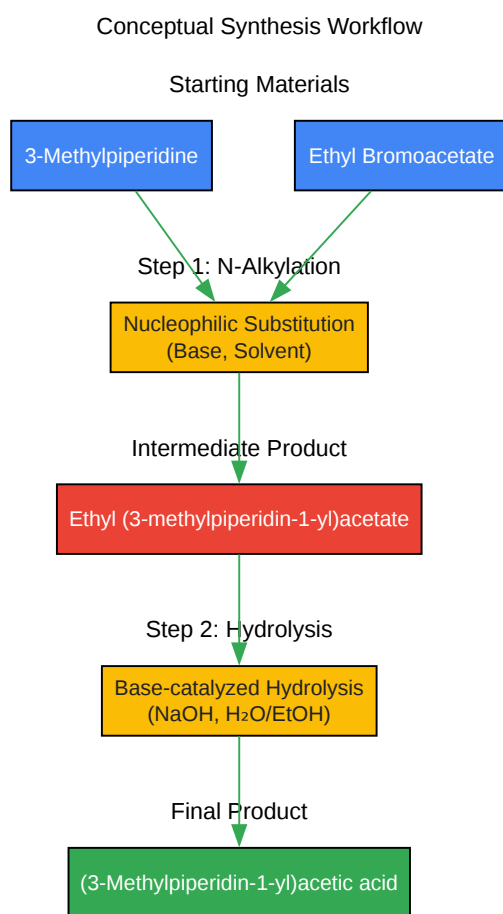
## Visualizations

The following diagrams illustrate the chemical structure of **(3-Methylpiperidin-1-yl)acetic acid** and a logical workflow for its proposed synthesis.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **(3-Methylpiperidin-1-yl)acetic acid**.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of the target compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (3-Methylpiperidin-1-yl)acetic acid | C<sub>8</sub>H<sub>15</sub>NO<sub>2</sub> | CID 3163244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Methylpiperidin-1-yl)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1335183#3-methylpiperidin-1-yl-acetic-acid-molecular-weight>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)